

Application Note: In Vivo Efficacy of ER Degradar 7 in Patient-Derived Xenografts

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Compound of Interest

Compound Name: ER degrader 7

Cat. No.: B12391248

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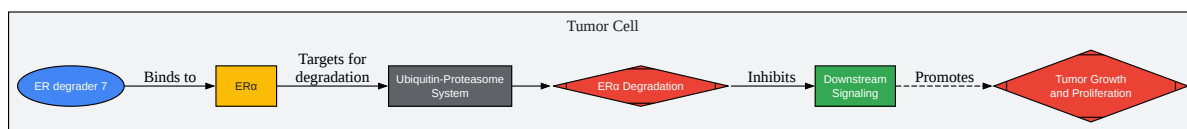
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Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains a cornerstone of its treatment. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that bind to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER signaling pathways that drive tumor growth.[1][2][3] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, have emerged as a critical tool in oncology research.[4][5][6][7] These models are known to better recapitulate the heterogeneity and therapeutic responses of human tumors compared to traditional cell line-derived xenografts.[6][8][9] This document details the in vivo efficacy studies of a novel ER degrader, designated **ER degrader 7**, in ER+ breast cancer patient-derived xenografts.

Mechanism of Action

ER degrader 7 is a potent and selective estrogen receptor degrader. It functions by binding to the estrogen receptor alpha (ER α), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3][10] This targeted degradation of ER α effectively blocks downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.[1][2]



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Caption: Mechanism of action of **ER degrader 7**.

Quantitative Data Summary

The in vivo efficacy of **ER degrader 7** was evaluated in two well-characterized ER+ breast cancer PDX models, designated BC-PDX-01 and BC-PDX-02. The tables below summarize the key findings from these studies.

Table 1: Tumor Growth Inhibition in ER+ Breast Cancer PDX Models

PDX Model	Treatment Group	Dose (mg/kg, p.o., daily)	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Tumor Growth Inhibition (TGI) (%)
BC-PDX-01	Vehicle	-	1250 ± 150	-
ER degrader 7	10	350 ± 50	72	
Fulvestrant	25	500 ± 75	60	
BC-PDX-02	Vehicle	-	1400 ± 180	-
ER degrader 7	10	280 ± 40	80	
Fulvestrant	25	630 ± 90	55	

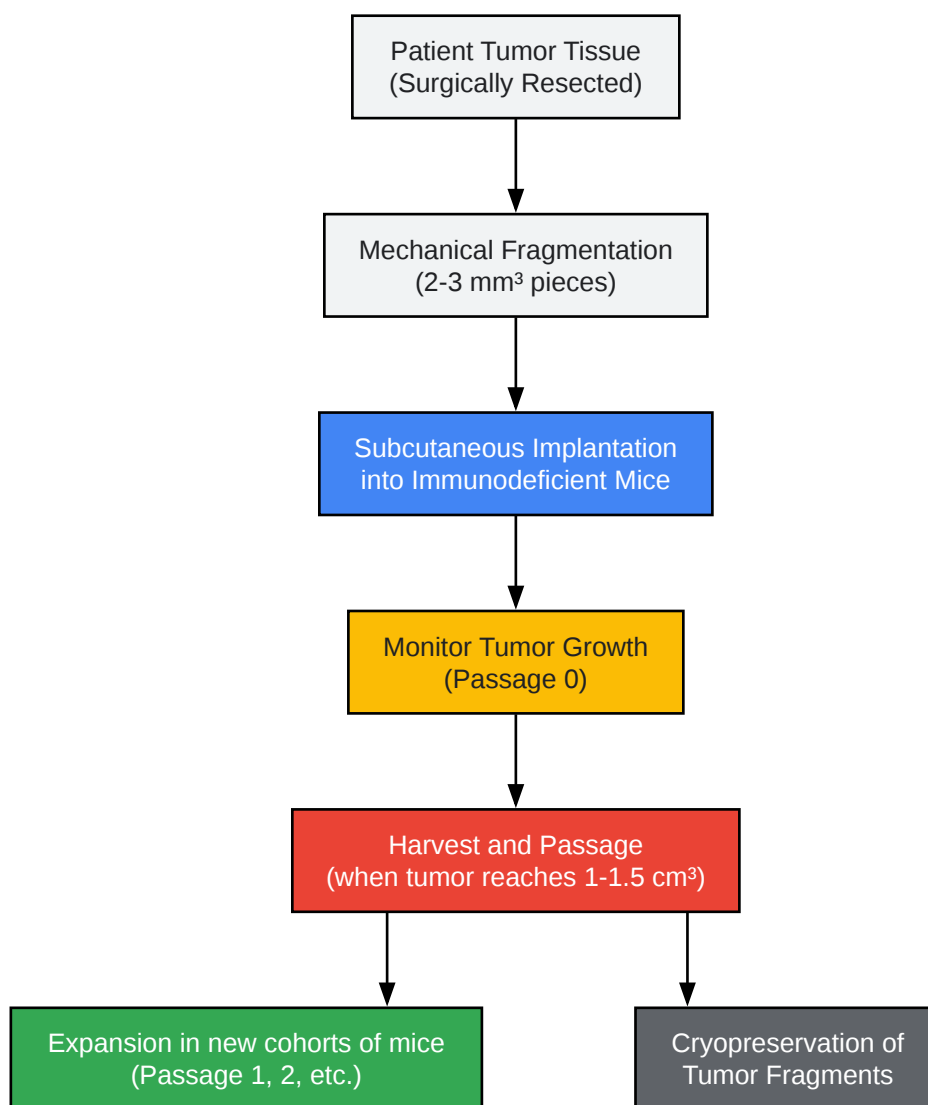
Table 2: Pharmacodynamic Analysis of ERα Degradation in BC-PDX-01 Tumors

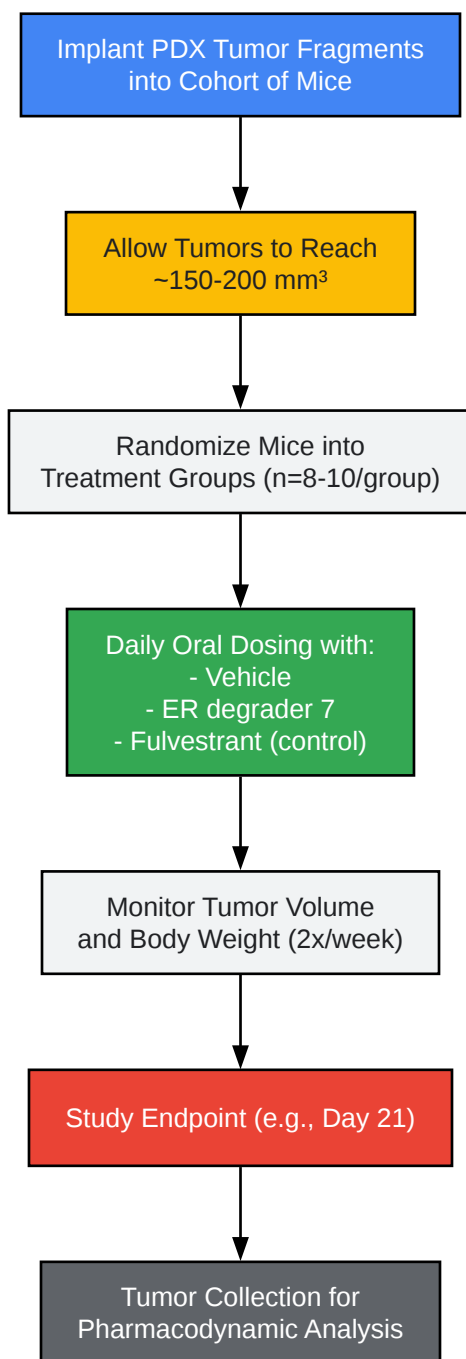
Treatment Group	Dose (mg/kg, p.o., daily)	ER α Protein Level (% of Vehicle) \pm SEM
Vehicle	-	100 \pm 12
ER degrader 7	10	15 \pm 5
Fulvestrant	25	35 \pm 8

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the procedure for the establishment and propagation of patient-derived xenografts from fresh tumor tissue.





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References

- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 3. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 7. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
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